N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide
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Overview
Description
N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide typically involves the coupling of an indole derivative with a hexanamide moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be further functionalized to introduce the acetyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can produce indole-3-ethanol .
Scientific Research Applications
N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): A well-known indole derivative with significant biological activities.
Uniqueness
N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and hexanamide moieties differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C19H26N2O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C19H26N2O3/c1-4-5-6-7-18(23)20-11-10-16-15-9-8-14(24-3)12-17(15)21-19(16)13(2)22/h8-9,12,21H,4-7,10-11H2,1-3H3,(H,20,23) |
InChI Key |
GMQZIMMNLLTBOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCC1=C(NC2=C1C=CC(=C2)OC)C(=O)C |
Origin of Product |
United States |
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